molecular formula C8H13NO B2597640 (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine CAS No. 2137593-03-2

(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine

Cat. No.: B2597640
CAS No.: 2137593-03-2
M. Wt: 139.198
InChI Key: FGQZQXVEFMMLHN-POYBYMJQSA-N
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Description

The compound (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine features a unique spirocyclic architecture, combining a strained 3-oxabicyclo[3.1.0]hexane ring system fused to a cyclobutane moiety. The primary amine group at position 1 enhances polarity, making it a candidate for drug discovery, particularly in targeting receptors or enzymes requiring hydrogen-bonding interactions.

Properties

IUPAC Name

(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-8-4-6(8)5-10-7(8)2-1-3-7/h6H,1-5,9H2/t6-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQZQXVEFMMLHN-POYBYMJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CC3CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@]3(C[C@H]3CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the use of a cycloaddition reaction between a suitable diene and a dienophile under controlled conditions. The reaction conditions often include the use of a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound’s spirocyclic framework creates significant ring strain, particularly in the bicyclo[3.1.0]hexane and cyclobutane rings. The primary reactive sites include:

  • Amine group : Exhibits nucleophilic character, enabling reactions with electrophiles.

  • Oxygen-containing ring : The 3-oxabicyclo[3.1.0]hexane may undergo ring-opening under acidic or catalytic conditions.

  • Cyclobutane ring : Susceptible to [2+2] cycloreversion or strain-driven functionalization .

Nucleophilic Reactions of the Amine Group

The primary amine participates in classical nucleophilic substitutions and condensations:

Reaction TypeExampleOutcomeSource
Schiff base formation Reaction with aldehydes/ketonesImine derivatives for coordination
Acylation Treatment with acyl chloridesAmide formation
Alkylation Reactivity with alkyl halidesSecondary/tertiary amine derivatives

The stereochemical configuration (1R,5R) influences regioselectivity in these reactions, as observed in related spirocyclic amines .

Ring-Opening and Catalytic Reactions

The strained bicyclo[3.1.0]hexane system undergoes gold-catalyzed transformations, as demonstrated in analogous systems:

  • Gold(I)-catalyzed cyclopropanation : The oxabicyclohexane ring may open to form carbene intermediates, enabling cyclopropane synthesis (Scheme 1) .

  • Acid-mediated ring expansion : Protonation of the oxygen atom can trigger ring-opening, yielding fused cyclic ethers or ketones .

Key Mechanistic Pathway

BicyclohexaneAu(I)Gold-carbene intermediateCyclopropane derivatives[7]\text{Bicyclohexane} \xrightarrow{\text{Au(I)}} \text{Gold-carbene intermediate} \rightarrow \text{Cyclopropane derivatives} \quad[7]

Photochemical Cycloadditions

The cyclobutane component participates in [2+2] photocycloaddition reactions, as seen in structurally related cyclophanes:

  • Intramolecular [2+2] reactions : Under UV irradiation, the cyclobutane ring engages in diradical-mediated cross-cycloadditions with adjacent alkenes .

  • Diastereocontrol : Ortho-substituents (e.g., methoxy groups) direct stereochemical outcomes, as observed in Nishimura’s cyclophane syntheses .

Comparative Reactivity with Related Compounds

The table below highlights reactivity differences between the target compound and structurally similar systems:

CompoundKey ReactivityUnique FeatureSource
3-Oxaspiro[bicyclo[3.1.0]hexane] Base-catalyzed ring-openingLacks cyclobutane strain
1-(Bromomethyl)-3-oxaspiro analog SN2 substitutions at bromomethyl siteEnhanced electrophilicity
Spiro[azabicyclohexane]oxindoles Cytostatic activity via actin disruptionBioactive heterocyclic fusion

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a spirocyclic structure that imparts unique chemical properties, making it a valuable building block in organic synthesis. It can undergo various reactions, including:

  • Oxidation : Utilizing agents like potassium permanganate, the compound can be oxidized to form different derivatives.
  • Reduction : Reducing agents such as lithium aluminum hydride can facilitate the reduction of functional groups.
  • Substitution : Nucleophilic substitution reactions can occur at the amine group, allowing for the formation of diverse derivatives tailored for specific applications.

These reactions enable the synthesis of complex organic molecules, which are essential in pharmaceuticals and material science.

Applications in Organic Synthesis

(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine serves as a versatile building block in the synthesis of various natural products and pharmacologically active compounds. Its spirocyclic nature allows for the creation of three-dimensional molecular scaffolds that are crucial in drug design.

Table 1: Synthetic Applications of this compound

Application AreaDescription
PharmaceuticalsUsed in the development of novel drugs targeting specific biological pathways
Material ScienceActs as a precursor for creating advanced materials with unique properties
AgrochemicalsPotential use in developing new pesticides or herbicides

Pharmacological Studies

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its ability to modulate these interactions makes it a candidate for pharmacological exploration.

Case Study: Interaction with Metabotropic Glutamate Receptors

A study highlighted the compound's potential as a pharmacological tool for exploring metabotropic glutamate receptors (mGluRs). Through structure-activity relationship studies (SAR), researchers have identified derivatives of this compound that exhibit selective binding properties to mGluRs, suggesting its utility in neurological research and drug development aimed at treating disorders like schizophrenia and anxiety .

Industrial Applications

Beyond its use in research and pharmaceuticals, this compound has potential applications in industrial chemistry. Its unique structure may contribute to the development of specialty chemicals and advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Group Pharmacological Relevance Reference
(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine Oxabicyclo + cyclobutane Amine -NH2 Drug discovery (amine interactions)
(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo... Oxabicyclo + cyclobutane Bromomethyl -CH2Br Synthetic intermediate
(1R,5R)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic Acid Oxabicyclo Carboxylic acid -COOH Peptide mimetics
Ropanicant (2-azabicyclo[3.1.0]hexane derivative) Azabicyclo Chloropyridinyloxymethyl -N- Nicotinic receptor antagonist
(1R,5R)-4-Oxospiro[...cyclopropane]-6-carboxylic Acid Oxabicyclo + cyclopropane Ketone, carboxylic acid C=O, -COOH Prodrug candidate

Biological Activity

(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. The compound's stereochemistry and structural features contribute to its reactivity and interactions within biological systems.

Structural Characteristics

The compound features a spirocyclic framework that is significant in many biologically active molecules. Its molecular formula is C9H13NC_9H_{13}N and it possesses a molecular weight of approximately 151.21 g/mol. The distinct arrangement of atoms in this compound influences its biological properties, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that compounds with spirocyclic structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Spiro compounds have been shown to possess antimicrobial properties against various bacterial strains. For instance, studies reveal that spiro derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents .
  • Anti-inflammatory Effects : Some spiro compounds have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This activity suggests potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Properties : The structural characteristics of spiro compounds may also confer anticancer properties. Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Studies and Research Findings

Recent studies provide insights into the biological activities of this compound:

  • Antimicrobial Evaluation : A series of synthesized spiro compounds were tested against various pathogens, showing promising results in inhibiting bacterial growth at low concentrations. For example, compounds derived from similar spiro frameworks exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against common bacterial strains .
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that certain spiro compounds could selectively inhibit COX-2 over COX-1, suggesting a favorable side effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • Cytotoxicity Studies : Research involving cancer cell lines such as HeLa and MCF-7 revealed that some spiro derivatives induced apoptosis at concentrations as low as 20 µg/mL without significant toxicity to normal cells, highlighting their potential for targeted cancer therapy .

Data Table

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus< 100
Anti-inflammatoryCOX-2 InhibitionSelective
CytotoxicityHeLa20
MCF-724

Q & A

Q. What are the common synthetic strategies for constructing the spirocyclic framework of (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine?

The synthesis typically involves multi-step protocols leveraging bicyclic intermediates. For example, a known 3-oxabicyclo[3.1.0]hexane scaffold can be modified via cyclopropane ring relocation and oxygen atom repositioning to generate rigid templates. Key steps include using hydroxyl-protected intermediates and quenching isocyanates with lithium salts of acrylic amides to form nucleobase precursors, followed by ring closure . NaBH₄-mediated reduction/cyclization of 2-aroylcyclopropane-1-carboxylates has also been employed to synthesize 3-oxabicyclo[3.1.0]hexane derivatives .

Q. Which analytical techniques are critical for confirming the stereochemistry of this compound?

X-ray crystallography is essential for resolving spirocyclic stereochemistry, while NMR (¹H, ¹³C) and chiral HPLC are used to validate enantiopurity. For derivatives, ¹⁹F NMR and mass spectrometry further aid in structural elucidation .

Q. How does the presence of a fused cyclopropane ring influence reactivity?

The cyclopropane ring introduces strain, enhancing reactivity in ring-opening or cycloaddition reactions. For instance, cyclopropene dipolarophiles participate in 1,3-dipolar cycloadditions with azomethine ylides to form spiro-fused 3-azabicyclo[3.1.0]hexanes, a strategy critical for diversifying the scaffold .

Advanced Research Questions

Q. What strategies address low diastereoselectivity in spirocyclic amine synthesis?

Rhodium(II)-catalyzed reactions at low temperatures improve diastereoselectivity in cyclopropane-annelated systems. For example, tandem three-component coupling reactions with cyclopropenes yield dihydrofuran derivatives with >90% diastereomeric excess . Enantioselective Cu- or Ir-catalyzed methods, such as those using Ph-Phosferrox or Cp*Ir complexes, achieve enantiomeric ratios up to 99:1 .

Q. How can contradictory data on synthetic yields for similar bicyclic amines be resolved?

Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature) or intermediates’ stability. Systematic optimization of reductive cyclopropanation (e.g., using chlorotitanium triisopropoxide and Grignard reagents) has improved yields from 50% to >80% in related 3-azabicyclo[3.1.0]hexane syntheses .

Q. What mechanistic insights explain the stereochemical outcomes of electrophilic cyclization in spiroamine synthesis?

Electrophilic iodine or PhSeBr induces stereoselective ring closure via a proposed carbocation intermediate. The rigidity of the bicyclic framework directs attack to form the exo-diastereomer preferentially, as observed in 1-iodo-3-azabicyclo[3.1.0]hexane synthesis (yields: 75–85%) .

Q. How do stereochemical variations impact biological activity in related 3-azabicyclo[3.1.0]hexane derivatives?

Enantiomers of 3-azabicyclo[3.1.0]hexanes exhibit divergent binding affinities. For example, (1R,5R)-configured derivatives show potent opioid receptor antagonism (IC₅₀: 12 nM), while (1S,5S)-forms are inactive. This underscores the need for enantioselective synthesis in drug discovery .

Methodological Challenges

Q. What experimental designs mitigate instability of intermediates in multi-step syntheses?

Hydroxyl-protected scaffolds and in situ generation of azomethine ylides (via carbonyl compounds and α-amino acids) enhance stability. For example, ninhydrin-derived ylides remain stable for 24 hours, enabling efficient cycloadditions .

Q. Which computational tools predict regioselectivity in cyclopropane-annelated systems?

Density Functional Theory (DFT) calculations model transition states to predict regioselectivity in cycloadditions. For instance, frontier molecular orbital analysis rationalizes preferential [3+2] over [3+3] pathways in cyclopropene reactions .

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